molecular formula C11H20Cl3N3 B3023520 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride CAS No. 882562-67-6

1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride

Cat. No. B3023520
CAS RN: 882562-67-6
M. Wt: 300.7 g/mol
InChI Key: MUBUWWBOUSCPBP-UHFFFAOYSA-N
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Description

The compound "1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride" is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on the synthesis and structural analysis of various piperidine derivatives, which are important in medicinal chemistry due to their presence in many biologically active molecules. Piperidine derivatives are synthesized through different methods and are used as intermediates in the development of drugs targeting various diseases, including malaria and cancer .

Synthesis Analysis

The synthesis of piperidine derivatives is a key focus in the provided papers. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is achieved through chlorination and condensation steps with an overall yield of about 62% . Another paper describes the synthesis of a piperidine derivative as a key intermediate in the preparation of deoxycytidine kinase inhibitors, with an overall yield of about 68% . These methods demonstrate the practical approaches to synthesizing piperidine derivatives, which could be adapted for the synthesis of "1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride".

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. One paper reports the crystal structure of a piperidine derivative, highlighting the planarity of the benzothiazol and imidazol rings and the chair conformation of the piperidin ring . This information is valuable for understanding the three-dimensional conformation of such compounds, which is essential for their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives often include chlorination, condensation, Claisen rearrangement, reductive amination, amide hydrolysis, and N-alkylation . These reactions are carefully chosen to introduce the desired functional groups and to construct the piperidine scaffold, which is a common feature in many pharmacologically active compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride" are not directly reported, the properties of related compounds can provide insights. For example, the solubility, crystallinity, and stability of these compounds are important for their practical use in drug synthesis and formulation. The crystal structure analysis provides information on the molecular conformation, which can influence the compound's solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound "2-Chloro-4-(piperidin-1-ylmethyl)pyridine," an intermediate in the synthesis of lafutidine, was produced from 2-amino-4-methylpyridine. This synthesis involved chlorination followed by condensation with piperidine, showcasing a method to create related structures (Shen Li, 2012).
  • Research on the synthesis of pyrazolo[1,5-α]pyridines involved compounds like "3-(4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine." These compounds were synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde, highlighting the versatile chemistry involving piperidine derivatives (Li Guca, 2014).
  • The synthesis of iron(III) complexes with tridentate pyridyl and benzimidazolyl ligands included structures like trichloro[bis(pyridin-2-ylmethyl)amine]iron(III). This study provided insights into the coordination chemistry of related compounds (R. Viswanathan et al., 1996).

Potential Applications

  • The development of 1-piperidin-4-yl butyro- and valerolactams through a tandem reductive amination−lactamization process was reported, offering a scalable method for synthesizing pharmaceutical building blocks that could include structures similar to "1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride" (Christopher M. Mapes and N. Mani, 2007).
  • The study on piperazine-2,6-dione derivatives, involving condensation with various amines including pyridin-2-ylmethanamine, revealed their potential for anticancer activity. This suggests possible biomedical applications for structurally similar compounds (Sandeep Kumar et al., 2013).

Mechanism of Action

The specific mechanism of action for 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride depends on its intended application. It may act as a ligand, modulating receptor interactions, or as a precursor for other bioactive molecules. Further studies are needed to elucidate its precise biological targets and mechanisms .

Safety and Hazards

  • Disposal : Follow local regulations for disposal of hazardous chemicals .

properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;;/h1-3,6,10H,4-5,7-9,12H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBUWWBOUSCPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696502
Record name 1-[(Pyridin-2-yl)methyl]piperidin-4-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride

CAS RN

160357-91-5
Record name 1-[(Pyridin-2-yl)methyl]piperidin-4-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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